molecular formula C30H31ClN2O3 B2455146 5-(2-(4-benzylpiperidin-1-yl)-2-oxoethoxy)-2-(4-chlorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one CAS No. 850906-60-4

5-(2-(4-benzylpiperidin-1-yl)-2-oxoethoxy)-2-(4-chlorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B2455146
CAS RN: 850906-60-4
M. Wt: 503.04
InChI Key: TXJXQKBLULYDCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-(4-benzylpiperidin-1-yl)-2-oxoethoxy)-2-(4-chlorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C30H31ClN2O3 and its molecular weight is 503.04. The purity is usually 95%.
BenchChem offers high-quality 5-(2-(4-benzylpiperidin-1-yl)-2-oxoethoxy)-2-(4-chlorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-(4-benzylpiperidin-1-yl)-2-oxoethoxy)-2-(4-chlorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Redox-Annulations: Compounds similar to "5-(2-(4-benzylpiperidin-1-yl)-2-oxoethoxy)-2-(4-chlorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one" have been utilized in redox-neutral annulations to install fully saturated five-membered rings, demonstrating their potential in the synthesis of natural product analogs like crispine A and harmicine (Zhengbo Zhu, H. Chandak, D. Seidel, 2018).
  • Synthesis of Tetrahydroisoquinolin-4-ols: These compounds are also involved in novel acid-catalyzed rearrangements leading to the one-pot synthesis of tetrahydroisoquinolin-4-ols, a process that can be considered as a formal [3+3] cycloaddition (V. Moshkin, V. Sosnovskikh, 2013).

Pharmacological Applications

  • Antimicrobial Evaluation: Quinazolinone derivatives, which share structural similarities, have been synthesized and evaluated for their antimicrobial potential, demonstrating promising activity against both Gram-positive and Gram-negative bacteria (B. Kapoor, A. Nabi, Reena Gupta, Mukta Gupta, 2017).
  • Antitumor Activities: Newly developed derivatives have shown potent antitumor activities in vitro and in vivo, with studies focusing on their pharmacokinetics to understand better their distribution and clearance, highlighting their potential as cancer treatments (K. E. Kim, W. Cho, S. J. Chang, C. Yong, C. H. Lee, D. D. Kim, 2001).

Material Science and Structural Analysis

  • Structural Characterization: The structural characterization of novel arylquinolines, which are structurally related, has been carried out using mass spectrometry and X-ray crystallography, providing insights into their molecular structures and potential biological activities (G. Giorgi, A. Cappelli, M. Anzini, S. Vomero, 1998).

properties

IUPAC Name

5-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-2-[(4-chlorophenyl)methyl]-3,4-dihydroisoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31ClN2O3/c31-25-11-9-24(10-12-25)20-33-18-15-26-27(30(33)35)7-4-8-28(26)36-21-29(34)32-16-13-23(14-17-32)19-22-5-2-1-3-6-22/h1-12,23H,13-21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXJXQKBLULYDCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)COC3=CC=CC4=C3CCN(C4=O)CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-(4-benzylpiperidin-1-yl)-2-oxoethoxy)-2-(4-chlorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.